2-{[2-({[(2-methoxyphenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methylphenyl)butanamide
Description
Properties
IUPAC Name |
2-[[2-[2-[(2-methoxyphenyl)methylamino]-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(3-methylphenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H31N5O4S/c1-4-26(29(38)33-21-12-9-10-19(2)16-21)41-31-35-23-14-7-6-13-22(23)28-34-24(30(39)36(28)31)17-27(37)32-18-20-11-5-8-15-25(20)40-3/h5-16,24,26H,4,17-18H2,1-3H3,(H,32,37)(H,33,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXAMKZUWVUZKBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC(=C1)C)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NCC5=CC=CC=C5OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Approaches to the Imidazo[1,2-c]quinazoline Core
Classical Synthetic Routes
The synthesis of the imidazo[1,2-c]quinazoline core structure typically follows one of several established pathways. The most common approaches involve:
Cyclization of 4-Chloroquinazoline Derivatives
A prevalent method for constructing the imidazo[1,2-c]quinazoline scaffold involves a two-step process starting from 4-chloroquinazoline derivatives. This approach includes:
- Amination of 4-chloroquinazolines with appropriate amines (e.g., aminoethanol)
- Subsequent cyclodehydration to form the imidazo ring
The reaction typically proceeds as follows:
- 4-Chloroquinazoline is reacted with aminoethanol under reflux conditions for approximately 2 hours
- The resulting 4-(2-hydroxyethylamino)quinazoline intermediate undergoes cyclization in the presence of a dehydrating agent (concentrated H2SO4) at elevated temperatures (around 120°C for 2 hours)
Copper-Catalyzed C-N Coupling Method
An alternative approach involves copper-catalyzed Ullmann-type C-N coupling followed by intramolecular cyclization. The general procedure involves:
- Reaction of compound 5 (1.0 mmol) with compound 6 (1.2 mmol) in the presence of K2CO3 (2.0 mmol) and CuI (0.20 mmol) as catalyst
- The reaction mixture is stirred in DMF (2 mL) at 150°C for approximately 2 hours
- Without isolating the intermediate, Cu(OAc)2·H2O (0.5 mmol) is added, and the reaction continues at 150°C for an additional 2-5 hours
- After cooling, the reaction mixture is diluted with water (10 mL) and extracted with ethyl acetate (2 × 10 mL)
- The combined organic layers are dried over anhydrous Na2SO4 and concentrated
- The crude product is purified by column chromatography using ethyl acetate/hexane (15%, v/v) as eluent
Synthesis of Substituted Imidazo[1,2-c]quinazolines
For the preparation of substituted imidazo[1,2-c]quinazolines, as required for our target compound, additional steps are necessary to introduce the appropriate substituents at key positions.
The introduction of the ({[(2-methoxyphenyl)methyl]carbamoyl}methyl) group at position 2 of the imidazo[1,2-c]quinazoline core can be accomplished through:
- Initial synthesis of the imidazo[1,2-c]quinazoline core with an appropriate functional handle at position 2
- Subsequent functionalization with a precursor such as ethyl 2-(4-methoxybenzamido)acetate or similar derivatives
- Further modification to introduce the (2-methoxyphenyl)methyl carbamoyl methyl group
The reaction typically requires specific reaction conditions to maintain selectivity and prevent side reactions at other positions.
Introduction of the Sulfanyl Group at Position 5
Thiolation Methods
The introduction of a sulfanyl group at position 5 of the imidazo[1,2-c]quinazoline core is a critical step in the synthesis of the target compound. Several methods can be employed:
Thionation with Lawesson's Reagent
One approach involves the use of Lawesson's reagent to convert a carbonyl group to a thione, followed by alkylation. For related heterocyclic structures, this typically involves:
- Treatment of the oxo-imidazo[1,2-c]quinazoline with Lawesson's reagent in an appropriate solvent (e.g., toluene) under reflux conditions
- Subsequent alkylation of the resulting thione with an appropriate alkylating agent to form the desired sulfanyl derivative
Reaction with Preformed Thiols
Alternative methods involve the reaction of halogenated imidazo[1,2-c]quinazolines with thiols or thiolates:
- Preparation of a halogenated imidazo[1,2-c]quinazoline (typically with a chloro or bromo substituent at position 5)
- Nucleophilic displacement with an appropriate thiol under basic conditions
For instance, in related systems, 2-mercapto-3-phenylquinazolin-4(3H)-one has been shown to react with ethyl chloroacetate to yield ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate.
Direct Sulfanyl Group Introduction
Another approach involves direct introduction of the sulfanyl group through the reaction of disulfides with appropriate halogenating agents, as demonstrated in related heterocyclic systems:
- Reaction of a disulfide (R1-S-S-R1) with a halogenating agent (e.g., sulfuryl chloride)
- Subsequent reaction with the imidazo[1,2-c]quinazoline precursor
This method can be performed either in situ or continuously, depending on the reactivity of the intermediates and the stability of the compounds.
Synthesis of the Butanamide Side Chain
Amide Coupling Methods
The preparation of the N-(3-methylphenyl)butanamide portion of the target molecule can be accomplished through standard amide coupling procedures:
Carboxylic Acid Activation
A typical approach involves:
- Activation of 2-sulfanylbutanoic acid using appropriate coupling reagents (e.g., diethyl phosphorocyanidate, DCC/HOBt, or similar reagents)
- Reaction with 3-methylaniline to form the N-(3-methylphenyl)butanamide moiety
Acyl Chloride Method
Alternatively, the amide linkage can be formed via:
Building Block Approaches
In some cases, it may be more efficient to prepare the N-(3-methylphenyl)butanamide building block separately and then incorporate it into the molecule at a later stage:
- Synthesis of 2-halo-N-(3-methylphenyl)butanamide
- Subsequent reaction with the thiol-functionalized imidazo[1,2-c]quinazoline core
Complete Synthetic Routes to the Target Compound
Based on the synthetic methodologies described above, several potential complete synthetic routes can be proposed for the preparation of the target compound.
Convergent Synthesis Approach
A convergent synthesis approach involves preparing key building blocks separately and then combining them in the final steps:
Preparation of the Imidazo[1,2-c]quinazoline Core
The synthesis begins with the preparation of the 3-oxo-2H,3H-imidazo[1,2-c]quinazoline core according to established methods:
- Reaction of a suitable 2-aminobenzoic acid derivative with phenyl isothiocyanate to form 2-mercapto-3-phenylquinazolin-4(3H)-one
- Cyclization to form the imidazo[1,2-c]quinazoline core
- Oxidation to introduce the 3-oxo functionality
Preparation of the (2-methoxyphenyl)methyl Carbamoyl Building Block
The (2-methoxyphenyl)methyl carbamoyl methyl group can be prepared separately:
- Synthesis of ethyl ([(2-methoxyphenyl)methyl]carbamoyl)formate
- Functionalization to create a suitable reactive handle for introduction to the imidazo[1,2-c]quinazoline core
Synthesis of the 2-Sulfanyl-N-(3-methylphenyl)butanamide
The butanamide side chain is prepared through:
- Reaction of 2-mercaptobutanoic acid with 3-methylaniline using appropriate coupling reagents
- Protection of the thiol group if necessary to prevent side reactions
Final Assembly
The complete assembly of the target molecule involves:
- Introduction of the (2-methoxyphenyl)methyl carbamoyl methyl group at position 2 of the imidazo[1,2-c]quinazoline core
- Functionalization at position 5 to introduce a suitable leaving group
- Displacement with the thiol component of the butanamide side chain
- Deprotection steps as necessary to reveal the final compound
Linear Synthesis Approach
Alternatively, a linear approach may be employed:
- Construction of the imidazo[1,2-c]quinazoline core
- Sequential introduction of the sulfanyl group at position 5
- Coupling with 2-halo-N-(3-methylphenyl)butanamide
- Introduction of the (2-methoxyphenyl)methyl carbamoyl methyl group at position 2
Optimized Synthetic Protocol for the Target Compound
Based on the analysis of relevant literature and synthetic methodologies, the following optimized protocol for the synthesis of 2-{[2-({[(2-methoxyphenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methylphenyl)butanamide is proposed:
Materials and Reagents
Table 1: Key Materials and Reagents for the Synthesis
| Reagent | Purpose | Specifications |
|---|---|---|
| 2-Nitrobenzaldehyde | Starting material for quinazoline core | Analytical grade, ≥98% purity |
| Benzene-1,2-diamine | Cyclization partner | Analytical grade, ≥97% purity |
| (2-Methoxyphenyl)methylamine | For carbamoyl group introduction | Analytical grade, ≥95% purity |
| 2-Mercaptobutanoic acid | Precursor for butanamide side chain | Analytical grade, ≥95% purity |
| 3-Methylaniline | For butanamide formation | Analytical grade, ≥99% purity |
| Coupling reagents (DCC, HOBt, HATU) | Amide formation | Analytical grade, ≥98% purity |
| Lawesson's reagent | Thionation | Analytical grade, ≥97% purity |
| Solvents (DMF, THF, DCM, etc.) | Reaction media | Anhydrous, HPLC grade |
Step-by-Step Synthetic Procedure
Synthesis of the Imidazo[1,2-c]quinazoline Core
Step 1: Formation of 2-(2-Nitrophenyl)-1H-imidazole Intermediate
- To a solution of 2-nitrobenzaldehyde (1.0 equiv.) in ethanol (15 mL), add a catalytic amount of glacial acetic acid and benzene-1,2-diamine (1.1 equiv.)
- Reflux the mixture for 3-4 hours with monitoring by TLC
- After completion, cool the reaction mixture to room temperature
- Filter the resulting solid and recrystallize from appropriate solvent to yield the intermediate
Step 2: Reduction of the Nitro Group
- Dissolve the 2-(2-nitrophenyl)-1H-imidazole intermediate in methanol
- Add catalytic amount of 10% Pd/C
- Stir under hydrogen atmosphere at room temperature for 4-6 hours
- Filter through Celite and concentrate to obtain the amine intermediate
Step 3: Cyclization to Form the Imidazo[1,2-c]quinazoline Core
- Dissolve the amine intermediate in DMF
- Add potassium carbonate (2.0 equiv.) and CuI (0.2 equiv.)
- Heat the mixture at 150°C for 2-3 hours
- Add Cu(OAc)2·H2O (0.5 equiv.) and continue heating for an additional 2-3 hours
- After cooling, dilute with water and extract with ethyl acetate
- Purify by column chromatography to obtain the imidazo[1,2-c]quinazoline core
Introduction of the Sulfanyl Group at Position 5
Step 4: Thionation and Functionalization
- React the imidazo[1,2-c]quinazoline core with Lawesson's reagent in toluene under reflux for 2-3 hours
- After completion, concentrate the reaction mixture and purify to obtain the thione intermediate
- Alkylate the thione intermediate with an appropriate alkylating agent to form the 5-sulfanyl derivative
Preparation and Attachment of the Butanamide Side Chain
Step 5: Synthesis of 2-Halo-N-(3-methylphenyl)butanamide
- To a cooled solution (0°C) of 2-bromobutanoic acid (1.0 equiv.) in DCM, add oxalyl chloride (1.2 equiv.) and a catalytic amount of DMF
- Stir at room temperature for 1-2 hours
- Cool the reaction mixture to 0°C, then add 3-methylaniline (1.1 equiv.) and triethylamine (2.0 equiv.)
- Allow to warm to room temperature and stir for an additional 4 hours
- Work up and purify to obtain 2-bromo-N-(3-methylphenyl)butanamide
Step 6: Coupling with the Imidazo[1,2-c]quinazoline Core
- Dissolve the 5-sulfanyl-imidazo[1,2-c]quinazoline derivative in DMF
- Add potassium carbonate (2.0 equiv.) and 2-bromo-N-(3-methylphenyl)butanamide (1.2 equiv.)
- Stir at room temperature for 12-24 hours
- Work up and purify to obtain the intermediate with the butanamide side chain attached
Introduction of the (2-methoxyphenyl)methyl Carbamoyl Group
Step 7: Preparation of the Carbamoyl Precursor
- React ethyl chloroacetate with (2-methoxyphenyl)methylamine in the presence of triethylamine in THF
- Stir at room temperature overnight
- After completion, concentrate and purify to obtain ethyl 2-(((2-methoxyphenyl)methyl)amino)-2-oxoacetate
Step 8: Final Coupling
- Hydrolyze the ester to obtain the corresponding carboxylic acid
- Activate the carboxylic acid using appropriate coupling reagents (e.g., HATU, HOBt/DCC)
- React with the 2-position of the imidazo[1,2-c]quinazoline-butanamide intermediate
- Purify by column chromatography to obtain the final target compound
Reaction Conditions and Yields
Table 2: Reaction Conditions and Expected Yields for Key Steps
| Step | Reaction | Conditions | Expected Yield (%) |
|---|---|---|---|
| 1 | Formation of 2-(2-nitrophenyl)-1H-imidazole | EtOH, AcOH (cat.), reflux, 3-4 h | 75-85 |
| 2 | Nitro reduction | H2, Pd/C, MeOH, rt, 4-6 h | 80-90 |
| 3 | Cyclization | DMF, K2CO3, CuI, Cu(OAc)2, 150°C, 4-6 h | 65-75 |
| 4 | Thionation and alkylation | Lawesson's reagent, toluene, reflux, 2-3 h | 60-70 |
| 5 | Butanamide formation | DCM, (COCl)2, 3-methylaniline, Et3N, 0°C to rt, 4 h | 75-85 |
| 6 | Sulfanyl coupling | DMF, K2CO3, rt, 12-24 h | 60-70 |
| 7-8 | Carbamoyl introduction | Various steps | 55-65 |
| Overall yield | 15-25 |
Structure Verification and Analysis
The structure of the final compound can be verified using various analytical techniques, including:
Spectroscopic Analysis
NMR spectroscopy provides crucial information about the structural features of the target compound. Expected characteristic signals include:
- ¹H NMR: Signals for aromatic protons (7.0-8.5 ppm), methoxy group (3.7-3.9 ppm), methyl group (2.2-2.4 ppm), butyl chain protons (0.8-2.5 ppm), and amide NH protons (7.5-9.0 ppm)
- ¹³C NMR: Signals for carbonyl carbons (160-170 ppm), aromatic carbons (115-150 ppm), and aliphatic carbons (10-60 ppm)
Mass Spectrometry
High-resolution mass spectrometry should show a molecular ion peak corresponding to the calculated molecular weight of the target compound (approximately 572 g/mol), with fragmentation patterns consistent with the proposed structure.
Infrared Spectroscopy
IR analysis should reveal characteristic absorption bands for:
- Amide C=O stretching (1630-1680 cm⁻¹)
- N-H stretching (3300-3500 cm⁻¹)
- Aromatic C=C stretching (1400-1600 cm⁻¹)
- C-O stretching (1050-1150 cm⁻¹)
Challenges and Optimization Strategies
Several challenges may be encountered during the synthesis of this complex molecule:
Selectivity Issues
This comprehensive review of the preparation methods for this compound highlights the complexity and challenges associated with the synthesis of this intricate heterocyclic compound. The proposed synthetic routes draw upon established methodologies for the construction of the imidazo[1,2-c]quinazoline core, introduction of sulfanyl groups, and formation of amide linkages.
The convergent synthesis approach appears to be the most promising strategy, allowing for the separate preparation and optimization of key building blocks before their assembly into the final compound. While the overall synthesis involves multiple steps with moderate to good yields at each stage, the complexity of the target molecule necessitates careful attention to reaction conditions, purification methods, and structural verification.
Further research could focus on developing more efficient synthetic routes, exploring alternative reagents to improve yields and selectivity, and investigating the biological activities of the target compound and its analogs, particularly in relation to their potential applications in medicinal chemistry.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl or methylamino groups using reagents like alkyl halides or acyl chlorides.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the breakdown of the amide bond.
Scientific Research Applications
Key Structural Components
- Imidazo[1,2-c]quinazoline Backbone : Associated with various pharmacological activities.
- Methoxyphenyl Group : Enhances solubility and bioavailability.
- Sulfanyl Linkage : May contribute to the compound's reactivity and interaction with biological targets.
Anticancer Activity
Research indicates that compounds with imidazo[1,2-c]quinazoline structures exhibit significant anticancer properties. A study highlighted the synthesis of derivatives that demonstrated potent inhibitory effects against cancer cell lines, particularly those resistant to conventional therapies. The mechanism often involves the inhibition of key signaling pathways associated with tumor growth and survival .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Studies have shown that related imidazoquinazolines possess broad-spectrum antibacterial effects against various pathogens, including resistant strains of Staphylococcus aureus and Escherichia coli. These compounds disrupt bacterial cell wall synthesis and interfere with metabolic pathways .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes linked to disease processes. For instance, it has shown promise as an inhibitor of α-glucosidase, which is relevant in diabetes management. The inhibition of this enzyme can help regulate blood sugar levels by delaying carbohydrate absorption .
Case Study 1: Anticancer Efficacy
A recent study synthesized a series of imidazo[1,2-c]quinazoline derivatives and evaluated their anticancer activity against human cancer cell lines. Among these derivatives, the one structurally similar to the compound exhibited IC50 values ranging from 50 to 268 µM against various cancer types. Molecular docking studies confirmed strong binding affinity to target proteins involved in cell proliferation .
Case Study 2: Antimicrobial Screening
In another investigation, a library of imidazoquinazolines was screened for antimicrobial properties. The compound demonstrated significant activity against gram-positive and gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics. The study suggested that modifications in the side chains could enhance efficacy further .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-c]quinazoline core is known to inhibit certain enzymes, leading to a cascade of biochemical events that result in the compound’s observed effects. The methoxyphenyl and methylamino groups contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Structural and Molecular Property Comparison
*Tanimoto similarity calculated using Morgan fingerprints .
†Estimated based on structural analogs.
‡Similarity reported in ChEMBL database comparisons .
Bioactivity and Target Correlation
- Bioactivity Clustering : Hierarchical clustering of compounds with related structures (e.g., similar imidazole or quinazoline cores) often correlates with shared modes of action, such as kinase inhibition or HDAC modulation .
- Binding Affinity Variability: Minor structural changes (e.g., substituent groups) significantly impact binding. For example, 3-methylphenyl in the target compound may enhance hydrophobic interactions compared to 4-methoxyphenyl in compound 13b, altering target selectivity .
- Pharmacokinetic Profiles : The sulfanyl group in the target compound may improve metabolic stability relative to ester or hydroxyl-containing analogs, as seen in SAHA derivatives .
Limitations and Unique Features
- Synthetic Complexity : The compound’s intricate structure poses challenges for large-scale synthesis, unlike simpler derivatives (e.g., 13a–b ) prepared via diazonium coupling .
Biological Activity
The compound 2-{[2-({[(2-methoxyphenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methylphenyl)butanamide is a novel derivative within the imidazoquinazoline class, which has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article reviews the synthesis, biological evaluations, and therapeutic potentials of this compound.
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the formation of the imidazo[1,2-c]quinazoline backbone. The synthesis typically involves:
- Formation of Imidazoquinazoline Core : The initial step includes the cyclization of appropriate precursors to form the imidazoquinazoline structure.
- Substitution Reactions : Subsequent reactions involve the introduction of various substituents such as methoxy and methyl groups to enhance biological activity.
- Final Modifications : The final steps often include carbamoylation and sulfanylation to yield the target compound.
Anticancer Properties
Recent studies have indicated that compounds with an imidazo[1,2-c]quinazoline scaffold exhibit significant anticancer properties. For instance, derivatives similar to our compound have shown inhibitory effects on various cancer cell lines:
- Inhibition of Cell Proliferation : Compounds related to this structure have demonstrated IC50 values ranging from 50 µM to over 200 µM against different cancer cell lines .
- Mechanism of Action : The anticancer activity is believed to be mediated through apoptosis induction and cell cycle arrest mechanisms.
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Notably, studies have focused on its activity against:
- Dihydrofolate Reductase (DHFR) : Compounds with similar structures have been evaluated as lipophilic inhibitors of DHFR, a critical enzyme in nucleotide synthesis .
- α-Glucosidase : The imidazoquinazoline derivatives have also been tested for their ability to inhibit α-glucosidase, which is relevant in diabetes management .
Structure-Activity Relationship (SAR)
A detailed SAR analysis has been performed on related compounds to identify key structural features that enhance biological activity:
| Structural Feature | Impact on Activity |
|---|---|
| Methoxy Group on Phenyl Ring | Enhances lipophilicity and binding affinity |
| Sulfanyl Linkage | Increases potency against target enzymes |
| Methyl Substitution | Modulates metabolic stability |
Case Studies
Several case studies highlight the biological effects of similar compounds:
- Case Study 1 : A derivative with a similar backbone was tested against breast cancer cells and showed a significant reduction in viability at concentrations above 100 µM.
- Case Study 2 : Inhibition assays demonstrated that a structurally related compound inhibited α-glucosidase with an IC50 value of 36.05 µM, indicating potential for diabetes treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
